6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol
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Overview
Description
6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol is a heterocyclic compound with the molecular formula C9H10N2S It is characterized by the presence of a benzimidazole core substituted with two methyl groups at positions 6 and 7, and a thiol group at position 2
Mechanism of Action
Target of Action
The primary target of 6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol is PqsR , a receptor protein in Pseudomonas aeruginosa . PqsR is part of the quorum sensing (QS) system, a bacterial cell-to-cell signaling system controlling virulence .
Mode of Action
This compound interacts with its target PqsR by blocking the AQ signal reception at the level of PqsR . This leads to a reduced transcription of the pqsA-lux genes .
Biochemical Pathways
The compound affects the Pseudomonas Quinolone System (pqs), one of three QS systems in Pseudomonas aeruginosa . Interference with the pqs system results in a reduction of bacterial virulence gene expression and biofilm maturation .
Result of Action
The result of the compound’s action is a reduction in the luminescence readout, indicating a decrease in the activity of the pqsA-lux genes . This leads to a decrease in bacterial virulence gene expression and biofilm maturation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,5-dimethyl-o-phenylenediamine with carbon disulfide in the presence of a base, followed by oxidative cyclization. The reaction conditions often require a solvent such as ethanol and a catalyst like potassium hydroxide.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzimidazole.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at positions 4 and 5.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzimidazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzimidazoles.
Scientific Research Applications
6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Benzimidazole: The parent compound without the methyl and thiol substitutions.
2-Mercaptobenzimidazole: Similar structure but without the methyl groups.
4,5-Dimethylbenzimidazole: Lacks the thiol group.
Uniqueness: 6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol is unique due to the combination of its methyl and thiol substitutions, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4,5-dimethyl-1,3-dihydrobenzimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-5-3-4-7-8(6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCZKNDMOKQRTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=S)N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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